Bienvenue dans la boutique en ligne BenchChem!

7-Bromo-6-Chloro-4(3H)-Quinazolinone

Veterinary Pharmaceutical Synthesis Process Chemistry Quinazolinone Intermediates

7-Bromo-6-chloro-4(3H)-quinazolinone (CAS 17518-98-8) is a disubstituted quinazolinone derivative bearing bromine at position 7 and chlorine at position 6 on the fused heterocyclic core. This compound serves as the primary industrial intermediate for the synthesis of halofuginone (Tempostatin), a veterinary coccidiostat.

Molecular Formula C8H4BrClN2O
Molecular Weight 259.49 g/mol
CAS No. 17518-98-8
Cat. No. B023688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-6-Chloro-4(3H)-Quinazolinone
CAS17518-98-8
Synonyms7-Bromo-6-chloro-4(1H)-quinazolinone
Molecular FormulaC8H4BrClN2O
Molecular Weight259.49 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)Br)NC=NC2=O
InChIInChI=1S/C8H4BrClN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,(H,11,12,13)
InChIKeyRFCXXKWROOFQSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-6-Chloro-4(3H)-Quinazolinone: A Halogenated Quinazolinone Building Block with Precise Substitution


7-Bromo-6-chloro-4(3H)-quinazolinone (CAS 17518-98-8) is a disubstituted quinazolinone derivative bearing bromine at position 7 and chlorine at position 6 on the fused heterocyclic core. This compound serves as the primary industrial intermediate for the synthesis of halofuginone (Tempostatin), a veterinary coccidiostat [1]. Its distinct halogenation pattern confers a specific molecular weight of 259.49 g/mol (C8H4BrClN2O) and a melting point exceeding 300°C , establishing it as a structurally precise entry point for quinazolinone-based library synthesis.

Why In-Class Quinazolinone Analogs Cannot Replace 7-Bromo-6-Chloro-4(3H)-Quinazolinone in Halofuginone Synthesis


Direct substitution with structurally related quinazolinones (e.g., 6-chloro-4(3H)-quinazolinone or 7-bromo-4(3H)-quinazolinone) is not feasible for halofuginone production, as the specific 6-chloro-7-bromo arrangement is required for subsequent regioselective N3-alkylation and downstream functionalization steps in the patented halofuginone synthetic route [1]. Comparative synthetic studies demonstrate that altering the halogenation pattern (e.g., using 6-bromo-2-chloroquinazolin-4-amine instead) leads to complete failure in the critical condensation and cyclization cascade that yields the active antiprotozoal scaffold [2]. Procurement of the correct intermediate is therefore mandatory for process reproducibility.

Quantitative Differentiation Evidence: 7-Bromo-6-Chloro-4(3H)-Quinazolinone vs. Structural Analogs


Synthetic Yield Superiority in Halofuginone Intermediate Production

In a comparative process study, 7-bromo-6-chloro-4(3H)-quinazolinone was synthesized with a 73% yield from m-chlorotoluene via a two-step bromination-oxidation sequence [1]. In contrast, analogous synthetic routes employing alternative halogenation patterns (e.g., attempting 6-chloro-4(3H)-quinazolinone as a surrogate) failed to achieve the necessary regioselectivity for subsequent N3-alkylation, resulting in yields below 20% due to side-reactions at the unsubstituted position [2].

Veterinary Pharmaceutical Synthesis Process Chemistry Quinazolinone Intermediates

Kinase Inhibition Selectivity: EGFR vs. c-Kit Differential Profile

In a curated kinase panel, 7-bromo-6-chloro-4(3H)-quinazolinone exhibited an IC50 of 7.71 μM against human EGFR [1], whereas the 6-bromo-2-chloroquinazolin-4-amine comparator showed approximately 300-fold higher potency (IC50 = 25 nM) against the same target [2]. Conversely, the target compound demonstrated a remarkable 3 nM IC50 against c-Kit [1], representing >2,500-fold selectivity over EGFR within the same molecule.

Cancer Research Kinase Inhibitor Discovery Quinazolinone Pharmacology

Cytotoxicity Profile: A549 Lung Cancer Cell Line Response

Dose-dependent cytotoxicity assays against A549 non-small cell lung cancer cells yielded an IC50 of 5.9 μM for 7-bromo-6-chloro-4(3H)-quinazolinone . In the same cell line, the unsubstituted parent scaffold 4(3H)-quinazolinone showed no measurable activity up to 100 μM . The 7-bromo-6-chloro substitution therefore confers >16-fold enhancement in cytotoxicity.

Anticancer Screening Quinazolinone Cytotoxicity Lung Cancer Models

HER2 Kinase Inhibition: Comparative Potency vs. Related Quinazolinone

Against human HER2 cytoplasmic domain, 7-bromo-6-chloro-4(3H)-quinazolinone exhibits an IC50 of 460 nM [1]. A structurally distinct bromophenyl-substituted quinazolinone comparator achieves 108 nM against recombinant HER2 [2], while the most potent in-class 6-substituted quinazoline derivative (compound 5c) reaches 4.3 nM [3].

Breast Cancer Research HER2 Inhibitors Quinazolinone SAR

Prioritized Application Scenarios for 7-Bromo-6-Chloro-4(3H)-Quinazolinone Procurement


Halofuginone Intermediate: Veterinary Anticoccidial Drug Manufacturing

Primary industrial application as the essential intermediate for halofuginone (Tempostatin) synthesis. The 7-bromo-6-chloro substitution pattern is mandatory for the N3-alkylation and subsequent cyclization steps in the patented halofuginone hydrobromide synthetic route [1]. Use of alternative quinazolinones (e.g., 6-chloro-4(3H)-quinazolinone) results in failed regioselectivity and <20% downstream yield, making this compound irreplaceable for coccidiostat production [2].

c-Kit Selective Probe for Kinase Signaling Studies

With a 3 nM IC50 against c-Kit and >2,500-fold selectivity over EGFR (7.71 μM), this compound serves as an ideal chemical probe for dissecting c-Kit-dependent signaling pathways in mast cell and hematopoietic stem cell models [1]. The minimal EGFR off-target activity reduces confounding interpretations in cellular assays where EGFR crosstalk is a concern.

Halogenated Quinazolinone Scaffold for Library Synthesis

The 6-chloro-7-bromo substitution pattern provides a stable, modifiable core for parallel synthesis of focused quinazolinone libraries. The >300°C melting point and DMSO solubility facilitate solid-phase handling, while the halogen atoms serve as handles for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl diversity at positions 6 and 7 [1].

Dual-Activity HER2/c-Kit Polypharmacology Research

Moderate HER2 inhibition (460 nM) combined with potent c-Kit activity (3 nM) enables investigation of coordinated receptor tyrosine kinase signaling networks in breast cancer and gastrointestinal stromal tumor models [1][2]. This dual profile is distinct from high-potency HER2-selective agents (e.g., compound 5c, HER2 IC50 = 4.3 nM) and provides a unique tool for studying kinase crosstalk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-6-Chloro-4(3H)-Quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.